molecular formula C15H20N4O4 B2450906 N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide CAS No. 922941-25-1

N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide

Cat. No. B2450906
CAS RN: 922941-25-1
M. Wt: 320.349
InChI Key: PQLYRAVZTQINMN-UHFFFAOYSA-N
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Description

N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as MOR-NH2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been reported to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activities

  • Antimicrobial Agents : A study focused on the synthesis of compounds with potential antimicrobial properties, highlighting the importance of structural modification for enhancing activity against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Although the specific compound was not directly studied, the research underscores the relevance of such chemical structures in developing antimicrobial agents.

  • Molecular Characterization : Another study characterized enzymes involved in the generation of anandamide and its congeners, demonstrating the biochemical pathways and potential pharmacological targets these compounds might influence (Okamoto et al., 2004). While not directly linked to "N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide," this research highlights the complexity of biochemical interactions and potential applications in understanding receptor-ligand interactions.

  • Regioselectivity in Chemical Synthesis : The study of the regioselectivity of N-ethylation reactions of related compounds provides insight into the chemical synthesis process and the factors influencing the biological activity of these molecules (Batalha et al., 2019). This knowledge is crucial for designing compounds with specific pharmacological properties.

Pharmacological Properties and Biological Activities

  • Inhibitors of Carbonic Anhydrases : Research on aromatic sulfonamide inhibitors of carbonic anhydrases showcases the therapeutic potential of molecules with similar structural features in treating conditions related to enzyme dysfunction (Supuran, Maresca, Gregáň, & Remko, 2013). These findings point towards the broad spectrum of biological activities that compounds like "this compound" might possess.

  • Anticonvulsant Agents : The synthesis and evaluation of novel derivatives as potential anticonvulsant agents indicate the importance of structural optimization for achieving desired biological effects (Kothayer et al., 2019). This research suggests that similar compounds could be explored for their anticonvulsant properties.

properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c16-13(20)11-1-3-12(4-2-11)18-15(22)14(21)17-5-6-19-7-9-23-10-8-19/h1-4H,5-10H2,(H2,16,20)(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLYRAVZTQINMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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